![molecular formula C11H7ClN2O B13130670 2-Chloro-[3,3'-bipyridine]-4-carbaldehyde](/img/structure/B13130670.png)
2-Chloro-[3,3'-bipyridine]-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-[3,3’-bipyridine]-4-carbaldehyde is a derivative of bipyridine, a compound consisting of two pyridine rings connected by a single bond. This compound is of significant interest due to its potential applications in various fields, including organic synthesis, coordination chemistry, and materials science. The presence of a chloro substituent and an aldehyde group on the bipyridine framework enhances its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-[3,3’-bipyridine]-4-carbaldehyde typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3,3’-bipyridine, which can be achieved through various coupling reactions such as Suzuki, Stille, or Negishi coupling.
Formylation: The final step involves the formylation of the chlorinated bipyridine to introduce the aldehyde group at the 4-position.
Industrial Production Methods
Industrial production of 2-Chloro-[3,3’-bipyridine]-4-carbaldehyde follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-[3,3’-bipyridine]-4-carbaldehyde undergoes various chemical reactions, including:
Substitution: The chloro substituent can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: 2-Chloro-[3,3’-bipyridine]-4-carboxylic acid.
Reduction: 2-Chloro-[3,3’-bipyridine]-4-methanol.
Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-[3,3’-bipyridine]-4-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: It serves as a ligand in the study of metal-protein interactions and enzyme catalysis.
Medicine: It is investigated for its potential as a pharmacophore in drug design and development.
Industry: It is used in the production of advanced materials, including polymers and supramolecular structures.
Mechanism of Action
The mechanism of action of 2-Chloro-[3,3’-bipyridine]-4-carbaldehyde involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can influence the reactivity and stability of the metal center, making it useful in catalysis and material science . The aldehyde group can also participate in various chemical reactions, further expanding its utility in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar coordination properties but lacks the chloro and aldehyde substituents.
4,4’-Bipyridine: Another bipyridine derivative with different substitution patterns, used in the synthesis of viologens and other materials.
3,3’-Bipyridine: The parent compound of 2-Chloro-[3,3’-bipyridine]-4-carbaldehyde, used as a starting material in its synthesis.
Uniqueness
2-Chloro-[3,3’-bipyridine]-4-carbaldehyde is unique due to the presence of both a chloro substituent and an aldehyde group on the bipyridine framework. This combination of functional groups enhances its reactivity and versatility in chemical reactions, making it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C11H7ClN2O |
|---|---|
Molecular Weight |
218.64 g/mol |
IUPAC Name |
2-chloro-3-pyridin-3-ylpyridine-4-carbaldehyde |
InChI |
InChI=1S/C11H7ClN2O/c12-11-10(8-2-1-4-13-6-8)9(7-15)3-5-14-11/h1-7H |
InChI Key |
SUSOHHFCDGWEBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=CN=C2Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


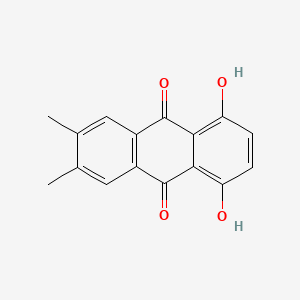
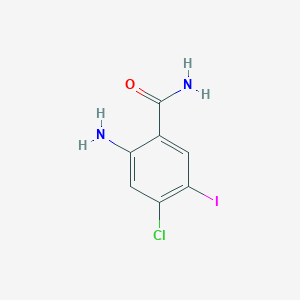
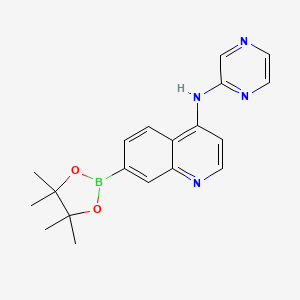
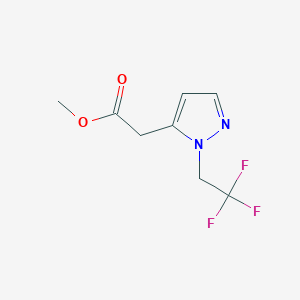
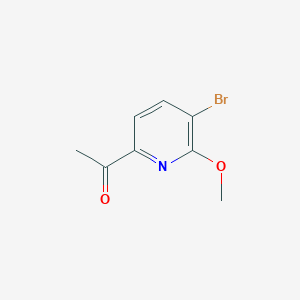
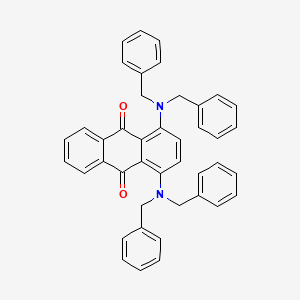
![6-Chloro-[2,4'-bipyridine]-4-carbaldehyde](/img/structure/B13130617.png)
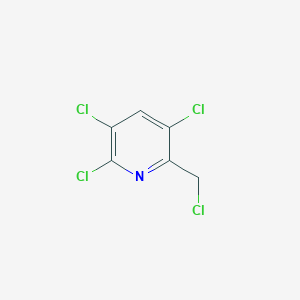
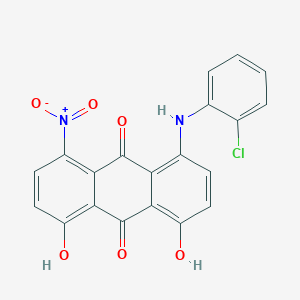
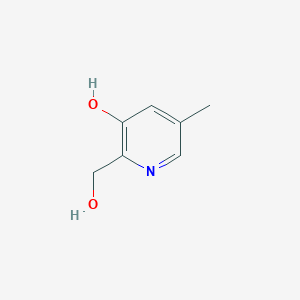
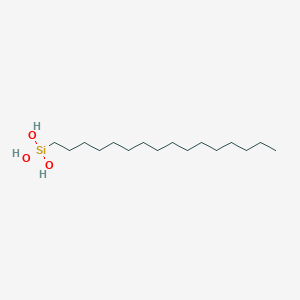
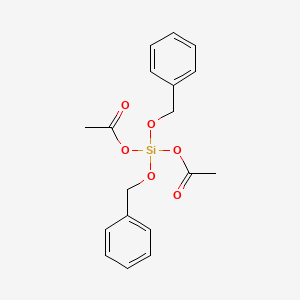
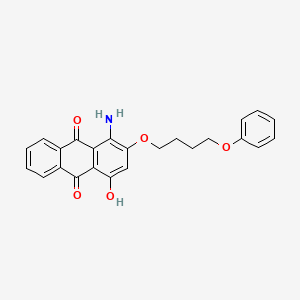
![1-Amino-4-[(naphthalen-2-yl)amino]anthracene-9,10-dione](/img/structure/B13130657.png)
